Product packaging for Rupatadine Fumarate-Impurity A(Cat. No.:)

Rupatadine Fumarate-Impurity A

Cat. No.: B13868021
M. Wt: 532.0 g/mol
InChI Key: TYEBSKZDBGHZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in Active Pharmaceutical Ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing. oceanicpharmachem.comcymitquimica.com Impurities are unwanted chemical substances that can be present in an API from various sources, including raw materials, manufacturing processes, by-products, or degradation. cymitquimica.comcontractpharma.com The presence of these impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of the final drug product. oceanicpharmachem.comcymitquimica.comcontractpharma.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A(R2) for new drug substances) to control and monitor impurity levels. pharmaffiliates.comijprdjournal.com

Effective impurity profiling—which involves the identification, quantification, and characterization of impurities—is essential for several reasons:

Patient Safety: Some impurities can be toxic, carcinogenic, or mutagenic, posing direct health risks to patients. oceanicpharmachem.comcontractpharma.com

Therapeutic Efficacy: Impurities can sometimes interfere with the pharmacological activity of the API, potentially reducing its effectiveness. contractpharma.comijprdjournal.com

Product Stability: The presence of certain impurities can affect the stability of the API and the finished drug product, leading to degradation and a shorter shelf life. contractpharma.com

Regulatory Compliance: Adherence to pharmacopeial standards (such as those from the USP, EP, and JP) and regulatory guidelines is mandatory for drug approval and marketing. oceanicpharmachem.compharmaffiliates.com

Therefore, a thorough understanding and control of impurities are paramount to ensure the consistent quality and safety of pharmaceutical products. contractpharma.compharmaffiliates.com

Overview of Rupatadine (B1662895) Fumarate (B1241708): Chemical Structure and Pharmaceutical Relevance

Rupatadine Fumarate is a second-generation antihistamine that also exhibits platelet-activating factor (PAF) antagonist activity. medex.com.bdwikipedia.orgchemicalbook.com This dual mechanism of action makes it effective for the symptomatic treatment of allergic rhinitis and urticaria. medex.com.bdwikipedia.org Chemically, Rupatadine is known as 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo cymitquimica.comcyclohepta[1,2-b]pyridine. wikipedia.org It is typically formulated as a fumarate salt. chemicalbook.comresearchgate.net

The molecular structure of Rupatadine is complex, featuring a tricyclic benzocycloheptapyridine core linked to a piperidinylidene ring, which in turn is substituted with a methyl-pyridinylmethyl group. wikipedia.orgresearchgate.net

Table 1: Chemical Properties of Rupatadine Fumarate

Property Value Source
Molecular Formula C₂₆H₂₆ClN₃ · C₄H₄O₄ researchgate.netsynzeal.com
Molecular Weight 532.03 g/mol researchgate.net
Appearance Off-white to pinkish crystalline powder researchgate.nettsijournals.com

| Solubility | Soluble in methanol (B129727) and ethanol (B145695), very slightly soluble in chloroform, and insoluble in water. | researchgate.nettsijournals.com |

The pharmaceutical relevance of Rupatadine Fumarate lies in its ability to block H1 histamine (B1213489) receptors and PAF receptors, thereby alleviating allergic symptoms. medex.com.bdcaymanchem.com Its non-sedating properties make it a preferred option over first-generation antihistamines. wikipedia.orgtsijournals.com

Definition and Scope of Rupatadine Fumarate-Impurity A in Pharmaceutical Research

In the context of Rupatadine Fumarate production and analysis, "Impurity A" refers to a specific process-related impurity. The identification and control of such impurities are crucial for ensuring the final API meets the required purity standards.

This compound is chemically defined as 3-((4-(8-chloro-5,6-dihydro-11H-benzo pharmaffiliates.comsynzeal.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium Inner Salt. simsonpharma.comlgcstandards.comdrugfuture.com It is a quaternary ammonium (B1175870) compound formed as a by-product during the synthesis of Rupatadine. google.com

Table 2: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 1354055-68-7 simsonpharma.coma2bchem.compharmaffiliates.com
Molecular Formula C₃₀H₃₁ClN₃O₄ simsonpharma.comnih.gov

| Molecular Weight | 533.04 g/mol | simsonpharma.comnih.gov |

The structure of this impurity involves the quaternization of the pyridine (B92270) nitrogen in the Rupatadine molecule. This can occur when Rupatadine base reacts further with the alkylating agent used in the synthesis, such as 3-chloromethyl-5-methylpyridine hydrochloride. google.com

It is important to distinguish this compound from other related substances, particularly intermediates used in the synthesis of Rupatadine. One such key intermediate is 3-(chloromethyl)-5-methylpyridine (B130808), which has the CAS number 158876-83-6. synzeal.comcleanchemlab.comaquigenbio.com In some earlier literature or by some suppliers, this intermediate itself has been referred to as "Rupatadine Impurity A". synzeal.comcleanchemlab.comaquigenbio.com

However, based on more recent and specific nomenclature, this compound (CAS: 1354055-68-7) is the quaternary ammonium compound, while 3-(chloromethyl)-5-methylpyridine (CAS: 158876-83-6) is a precursor. simsonpharma.comcleanchemlab.compharmaffiliates.com The latter is a crucial building block in the synthesis, used to introduce the methyl-pyridinylmethyl group onto the piperidine (B6355638) ring of the desloratadine (B1670295) moiety. pharmaffiliates.comheteroletters.org

Table 3: Comparison of this compound and a Key Intermediate

Feature This compound 3-(chloromethyl)-5-methylpyridine
Chemical Name 3-((4-(8-chloro-5,6-dihydro-11H-benzo pharmaffiliates.comsynzeal.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium Inner Salt 3-(chloromethyl)-5-methylpyridine
CAS Number 1354055-68-7 158876-83-6
Molecular Formula C₃₀H₃₁ClN₃O₄ C₇H₈ClN
Molecular Weight 533.04 g/mol 141.6 g/mol

| Role in Synthesis | Process-related impurity (quaternary by-product) | Intermediate/Reactant |

This clear differentiation is vital for accurate analytical method development, validation, and quality control during the manufacturing of Rupatadine Fumarate. synzeal.comaquigenbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30ClN3O4 B13868021 Rupatadine Fumarate-Impurity A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H30ClN3O4

Molecular Weight

532.0 g/mol

IUPAC Name

2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)

InChI Key

TYEBSKZDBGHZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Origin of Product

United States

Synthetic Pathways and Origins of Rupatadine Fumarate Impurity a

Process-Related Impurities in Rupatadine (B1662895) Fumarate (B1241708) Synthesis

The synthesis of Rupatadine is a multi-step process that can inadvertently generate various impurities. google.com Impurity A has been identified as a process-related impurity, meaning it can arise from the starting materials, intermediates, or side reactions during the manufacturing process. heteroletters.org

Identification of Precursors and Reaction Byproducts Contributing to Impurity A Formation

Another significant precursor to impurities is 3,5-lutidine. Bromination of 3,5-lutidine can produce di-bromo, tri-bromo, and tetra-bromo reactive impurities, which can subsequently lead to the formation of dimer impurities that are challenging to remove from the final product. google.com

Investigation of Side Reactions and Incomplete Conversions Leading to Impurity A

Side reactions and incomplete conversions during the synthesis of Rupatadine are a significant source of impurities. For instance, the N-alkylation of Desloratadine (B1670295) with 5-methyl-3-chloromethyl pyridine (B92270) is a key step. Incomplete conversion at this stage would result in the presence of unreacted starting materials. heteroletters.org

Furthermore, certain synthetic routes have been shown to have poor control over the formation of dimer and quaternary impurities. google.com One process involving the chlorination of 5-methylnicotinic acid and subsequent condensation with Desloratadine is noted for its lack of control over these types of impurities. google.com Similarly, another route utilizing lithium aluminum hydride (LiAlH4) also presents challenges in controlling the formation of dimer and quaternary impurities. google.com These quaternary impurities bear a structural resemblance to Impurity A, which is itself a quaternary ammonium (B1175870) compound.

Formation during specific synthetic steps of Rupatadine Fumarate

The formation of quaternary impurities, a class to which Impurity A belongs, has been linked to specific synthetic steps. The reaction of 5-methyl-3-pyridylmethyl chloride with Desloratadine in the presence of a base and a solvent like dimethylformamide (DMF) can lead to the formation of these impurities. google.com One study noted that the use of DMF as a solvent resulted in a significantly high level of a quaternary impurity, reaching approximately 23%. heteroletters.org Although this was identified as "Impurity D" in that particular study, it highlights a critical step where impurities structurally similar to Impurity A can be generated. heteroletters.org The quaternization of the rupatadine molecule itself is a potential side reaction that can occur during the alkylation step. heteroletters.org

Degradation Pathways of Rupatadine Fumarate Yielding Impurity A

Apart from being a process-related impurity, Impurity A can also be formed through the degradation of Rupatadine Fumarate under various stress conditions.

Chemical Degradation Mechanisms under Stress Conditions (e.g., Acidic, Basic, Hydrolytic, Thermal, Photolytic)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on Rupatadine Fumarate have shown that it is susceptible to degradation under various stress conditions.

While some studies indicate that Rupatadine shows significant stability under acidic, basic, hydrolytic, thermal, and photolytic conditions, others have observed slight degradation under these stresses. nih.govnih.govresearchgate.net For instance, one study reported slight degradation under acid and base hydrolysis, as well as thermal and photolytic stress. scholarsresearchlibrary.com Another study observed the formation of additional peaks in chromatograms after subjecting the sample to acid, alkali, thermal, and UV degradation. researchgate.net

The following table summarizes the findings from a forced degradation study on Rupatadine Fumarate:

Stress ConditionObservationsReference
Acid Hydrolysis (0.1N HCl at 70°C for 24h)Slight degradation nih.govnih.govresearchgate.net
Base Hydrolysis (0.1N NaOH at 70°C for 24h)Slight degradation nih.govnih.govresearchgate.net
Water Hydrolysis (at 70°C for 24h)Slight degradation nih.govnih.govresearchgate.net
Thermal Degradation (at 105°C for 48h)Slight degradation nih.govnih.govresearchgate.net
Photolytic Degradation (1.2 million lux hours/ 200 watt hours, square meter)Slight degradation nih.govnih.govresearchgate.net
Oxidative Degradation (5% H₂O₂ at 70°C for 4h)Significant degradation nih.govnih.govresearchgate.net

This table is based on data from the cited sources and represents a general overview. Specific degradation percentages can vary between studies.

Oxidative Degradation as a Key Pathway for Rupatadine Fumarate to form Impurity A or related degradation products

Oxidative degradation has been consistently identified as a key pathway for the degradation of Rupatadine Fumarate. nih.govnih.govresearchgate.net Multiple studies have shown that Rupatadine is particularly susceptible to oxidation, leading to the formation of degradation products. heteroletters.orgresearchgate.netnih.gov

One of the major degradation products formed under oxidative stress is Rupatadine N-oxide. researchgate.netnih.gov This is significant because Impurity A is a quaternary ammonium compound, and the formation of an N-oxide represents the oxidation of a nitrogen atom within the Rupatadine structure. A proposed pathway for the oxidation of Rupatadine involves the formation of Rupatadine N-oxide. researchgate.netresearchgate.net

Kinetic studies on the oxidative degradation of Rupatadine have shown that it follows pseudo-first-order kinetics at higher temperatures (60 and 80°C) when exposed to 10% hydrogen peroxide. researchgate.netnih.gov At a lower temperature (40°C), the degradation kinetics tend to follow a second-order rate. researchgate.netnih.gov This indicates that the rate of degradation is dependent on both the concentration of Rupatadine and the oxidizing agent.

A Chinese patent describes the preparation of a Rupatadine Fumarate impurity, designated as Impurity J, by reacting Rupatadine Fumarate with a hydrogen peroxide solution. google.com The structure of this impurity is described as an inner salt, which is a type of quaternary ammonium compound, further supporting the role of oxidative conditions in forming impurities of this class.

Kinetic Studies of Impurity A Formation during Oxidative Degradation (e.g., pseudo-first-order and second-order kinetics)

Scientific literature focusing on the oxidative degradation of rupatadine fumarate does not identify Rupatadine Fumarate-Impurity A as a degradation product. Instead, studies on the forced degradation of rupatadine under oxidative stress conditions, typically using hydrogen peroxide, have identified other compounds as the primary degradation products. scholarsresearchlibrary.comnih.gov Therefore, kinetic studies on the formation of Impurity A under oxidative conditions are not available as it is understood to be a process-related impurity from synthesis.

Research into the oxidative degradation kinetics of rupatadine has shown that the drug is susceptible to oxidation. nih.gov One study found that the oxidative degradation of rupatadine, when exposed to 10% hydrogen peroxide at 60°C and 80°C, follows pseudo-first-order kinetics. nih.gov The primary oxidative degradation product in this study was identified as rupatadine N-oxide. nih.gov At a lower temperature of 40°C, the degradation kinetics were best described by a polynomial quadratic relationship, suggesting a tendency towards second-order kinetics. nih.gov

Another study that investigated the forced degradation of rupatadine also reported significant degradation under oxidative conditions, while the drug remained relatively stable under acidic, basic, hydrolytic, thermal, and photolytic stress. scholarsresearchlibrary.com The main impurity and degradation product often discussed in the context of stability-indicating methods for rupatadine is desloratadine. nih.gov

The following tables summarize the findings from kinetic studies on the oxidative degradation of rupatadine, which leads to the formation of rupatadine N-oxide, not Impurity A.

Interactive Data Table: Kinetic Parameters for the Oxidative Degradation of Rupatadine

Temperature (°C)Kinetic ModelRate Constant (k)Half-life (t½)
60Pseudo-first-orderData not availableData not available
80Pseudo-first-orderData not availableData not available
40Second-order tendencyData not availableData not available

This table is based on findings indicating the kinetic order at different temperatures. Specific rate constants and half-life values were not detailed in the provided search results. nih.gov

Interactive Data Table: Summary of Rupatadine Oxidative Degradation Findings

Stress ConditionDegradation Product(s)Kinetic ProfileReference
10% H₂O₂ at 60°C and 80°CRupatadine N-oxidePseudo-first-order nih.gov
10% H₂O₂ at 40°CRupatadine N-oxideSecond-order tendency nih.gov
30% H₂O₂ at 80°C for 60 minUnspecified degradation products~12% degradation observed scholarsresearchlibrary.com

Advanced Spectroscopic Characterization of Rupatadine Fumarate Impurity a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, the carbon skeleton, and the connectivity between atoms.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For Rupatadine (B1662895) Fumarate-Impurity A, the spectrum is expected to be complex, showing distinct signals for the tricyclic core, the piperidine (B6355638) ring, and the pyridinium-fumarate moiety. The formation of the pyridinium (B92312) ion would cause a significant downfield shift for the protons on the pyridine (B92270) ring and the adjacent methylene (B1212753) group due to the deshielding effect of the positive charge.

Expected ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity Notes
Pyridinium Ring Protons 8.5 - 9.5 s, d Significantly deshielded due to the positive charge on the nitrogen.
Aromatic Protons (Tricyclic System) 7.0 - 8.0 m Multiple signals corresponding to the protons on the benzo- and pyridine-fused rings.
Fumarate (B1241708) Adduct Protons 5.5 - 6.0 (CH), 3.0 - 3.5 (CH₂) dd, t Signals for the methine and methylene protons of the dicarboxyethyl group attached to the pyridinium nitrogen.
Methylene Bridge (-N-CH₂-Py) 4.5 - 5.0 s The methylene protons connecting the piperidine and pyridinium rings would be deshielded.
Benzylic Protons (-CH₂-Ar) 2.8 - 3.5 m Protons on the cyclohepta ring adjacent to the aromatic system.
Piperidine Ring Protons 2.2 - 3.0 m Broad multiplets for the four methylene groups of the piperidine ring.

Note: This table contains predicted data based on chemical structure analysis. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for Impurity A is expected to show approximately 30 distinct signals, corresponding to the 30 carbon atoms in its structure. Key diagnostic signals would include those for the carboxyl groups of the fumarate moiety, the quaternary carbons of the aromatic rings, and the carbons of the pyridinium ring, which would be shifted downfield.

Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ ppm) Notes
Carboxyl Carbons (-COOH) 170 - 175 Two signals expected for the two carboxyl groups.
Aromatic/Pyridinium Carbons 120 - 160 Complex region with signals for the tricyclic system and the electron-deficient pyridinium ring.
Olefinic Carbon (=C<) 135 - 145 Quaternary carbon of the piperidinylidene group.
Methylene Bridge (-N-CH₂-Py) 55 - 65 Carbon of the methylene group between the piperidine and pyridinium rings.
Piperidine/Cyclohepta Carbons 25 - 55 Aliphatic signals from the piperidine and cyclohepta ring carbons.

Note: This table contains predicted data based on chemical structure analysis. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the precise structure of Impurity A, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H correlations, revealing which protons are spin-coupled. It would be crucial for tracing the proton networks within the tricyclic system, the piperidine ring, and the fumarate adduct.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signal for each protonated carbon atom based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Rupatadine Fumarate-Impurity A, the expected molecular formula is C₃₀H₃₀ClN₃O₄. The calculated monoisotopic mass for the protonated molecular ion [M+H]⁺ is 532.2003 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the identity of the impurity.

HRMS Data

Parameter Value Source
Molecular Formula C₃₀H₃₀ClN₃O₄ pharmaffiliates.com
Calculated Monoisotopic Mass ([M]⁺) 532.2003 Da nih.gov

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

For this compound, the fragmentation pathway would likely be initiated by the cleavage of the most labile bonds. Key expected fragmentation steps include:

Loss of Fumaric Acid: Cleavage of the N-C bond of the pyridinium ring could lead to the loss of the fumarate moiety (116 Da), resulting in the regeneration of the Rupatadine molecular ion at m/z 416.

Decarboxylation: Loss of a carboxyl group (CO₂) from the molecular ion, leading to a fragment at m/z 488.

Fragmentation of the Tricyclic System: Further fragmentation of the core Rupatadine structure would lead to characteristic ions, such as the fragment corresponding to the Desloratadine (B1670295) structure at m/z 311. tsijournals.com

These fragmentation patterns provide conclusive evidence for the identity and structure of the impurity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum provides a unique "fingerprint" of a compound based on the absorption of infrared radiation by its specific chemical bonds. For this compound, the IR spectrum, typically recorded in the solid state as a KBr dispersion, reveals characteristic absorption bands that correspond to its key structural motifs. tsijournals.com

Detailed analysis of the IR spectrum allows for the identification of the various functional groups within the complex structure of this compound. The presence of aromatic C-H stretching vibrations, alkene C=C stretching, and C-N stretching bands, among others, can be confirmed. While a dedicated IR spectrum solely for Impurity A is not widely published, data from the analysis of rupatadine and its related substances provide insight into the expected spectral features. tsijournals.com

Table 1: Key IR Absorption Bands for the Functional Groups in this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200O-HStretching (Carboxylic Acid)
3100 - 3000C-HAromatic Stretching
2950 - 2850C-HAliphatic Stretching
1725 - 1700C=OStretching (Carboxylic Acid)
1650 - 1600C=CAromatic and Alkene Stretching
1600 - 1450C=NPyridine Ring Stretching
1300 - 1000C-NStretching
850 - 750C-ClStretching

This table is a representation of expected IR absorption bands based on the known structure of this compound and general IR correlation tables. Precise peak positions can vary based on the specific sample and measurement conditions.

Complementary Spectroscopic Techniques for Comprehensive Characterization

While IR spectroscopy is invaluable for functional group identification, a comprehensive characterization of this compound requires the application of complementary spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule. tsijournals.com

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the impurity. Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like this compound. The positive ion ESI mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic, aliphatic, and vinyl protons in the molecule.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl).

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between different protons and carbons, ultimately leading to the complete and unambiguous assignment of the structure of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueParameterExpected Observation
Mass Spectrometry (ESI-MS) Molecular Ion[M+H]⁺ at m/z ≈ 533.2
¹H NMR Chemical Shifts (δ, ppm)Signals corresponding to aromatic, vinylic, piperidine, and methyl protons.
¹³C NMR Chemical Shifts (δ, ppm)Signals corresponding to aromatic, vinylic, piperidine, methyl, and carboxylic acid carbons.

The data in this table are predicted based on the known chemical structure of this compound. Actual experimental values may vary.

The combined application of these spectroscopic methods provides a detailed and accurate structural profile of this compound, which is essential for its monitoring and control during the manufacturing process of rupatadine fumarate. tsijournals.com

Development and Validation of Analytical Methodologies for Rupatadine Fumarate Impurity a

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of Rupatadine (B1662895) Fumarate (B1241708) and its impurities. ijpsjournal.com These methods offer high resolution, sensitivity, and precision, making them ideal for separating and quantifying trace-level impurities like Impurity A from the active pharmaceutical ingredient (API). nih.govresearchgate.net

Chromatographic Parameters Optimization for Baseline Separation of Impurity A from Rupatadine Fumarate and other impurities

Achieving baseline separation between Rupatadine, Impurity A, and other potential process-related impurities and degradation products is the primary goal of method development. nih.gov Researchers have systematically optimized various chromatographic parameters to ensure a reliable and reproducible separation.

Key optimized parameters include:

Stationary Phase: C18 and C8 columns are commonly employed. For instance, a Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) and a Unisphere C18 column (250 x 4.6 mm, 5µ) have proven effective. nih.govscholarsresearchlibrary.comscispace.com

Mobile Phase: The mobile phase composition is critical for achieving selectivity. A gradient mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like methanol (B129727) or acetonitrile) is frequently used. nih.govgoogle.com For example, one method uses a gradient of acetate buffer (pH 6.0) and methanol. nih.govresearchgate.net Another employs a buffer of 0.3 M sodium acetate (pH 4.4) and methanol in an 80:20 (v/v) ratio. scholarsresearchlibrary.comscholarscentral.com

Column Temperature: Maintaining a consistent column temperature, often around 40-50°C, helps to improve peak shape and ensure reproducible retention times. nih.govheteroletters.org

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is typical, balancing analysis time with separation efficiency and backpressure. nih.govgoogle.com

Detection Wavelength: Based on the UV absorption spectra of Rupatadine and its impurities, a detection wavelength of around 264 nm is often selected to provide adequate sensitivity for all compounds of interest. nih.govheteroletters.org

The optimization of these parameters allows for the successful resolution of Impurity A from Rupatadine and other known impurities, such as B, C, and D, within a reasonable runtime, often under 15 minutes. nih.gov

Table 1: Examples of Optimized Chromatographic Conditions for Rupatadine Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Hypersil BDS C18 (150x4.6mm, 5µm) nih.govresearchgate.net Unisphere C18 (250x4.6mm, 5µ) scholarsresearchlibrary.comscispace.com C18 column (150mmx4.6mm, 5µm) google.com
Mobile Phase A Acetate Buffer (pH 6.0) nih.govresearchgate.net 0.3M Sodium Acetate (pH 4.4) scholarsresearchlibrary.comscholarscentral.com 20mM Phosphate Buffer (pH 5.0 with 0.1% triethylamine) google.com
Mobile Phase B Methanol nih.govresearchgate.net Methanol scholarsresearchlibrary.comscholarscentral.com Acetonitrile google.com
Elution Mode Gradient nih.govresearchgate.net Isocratic (20:80 v/v) scholarsresearchlibrary.com Gradient google.com
Flow Rate 1.0 mL/min nih.govresearchgate.net 1.0 mL/min scholarsresearchlibrary.comscholarscentral.com 1.2 mL/min google.com
Detection 264 nm nih.govresearchgate.net 245 nm scholarsresearchlibrary.comscholarscentral.com 210 nm google.com
Column Temp. 50°C nih.govresearchgate.net Ambient scispace.com 30°C google.com

Development of Stability-Indicating Methods for Quantification of Rupatadine Fumarate and Impurity A

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the API due to degradation. It must also be able to separate and quantify any degradation products formed, demonstrating specificity. nih.gov To develop such a method for Rupatadine Fumarate and Impurity A, forced degradation studies are performed as stipulated by ICH guidelines. nih.govscholarsresearchlibrary.com

These studies involve subjecting Rupatadine Fumarate to a variety of stress conditions:

Acid Hydrolysis (e.g., 0.1N HCl at 70°C) nih.gov

Base Hydrolysis (e.g., 0.1N NaOH at 70°C) nih.gov

Oxidative Degradation (e.g., 5-30% H₂O₂ at 80°C) nih.govscholarsresearchlibrary.com

Thermal Degradation (e.g., 105°C for 48 hours) nih.gov

Photolytic Degradation (exposure to UV light) nih.govscholarsresearchlibrary.com

Results from these studies show that Rupatadine is relatively stable under acidic, basic, hydrolytic, thermal, and photolytic conditions. nih.govscholarscentral.com However, significant degradation is consistently observed under oxidative stress, leading to the formation of degradation products. nih.govheteroletters.org The developed HPLC methods have demonstrated the ability to resolve the main Rupatadine peak from all process-related impurities (including Impurity A) and the peaks of degradation products generated during these stress tests. nih.govresearchgate.net The use of a photodiode array (PDA) detector is crucial to verify peak purity, ensuring that the Rupatadine and Impurity A peaks are homogeneous and free from co-eluting degradants. scholarsresearchlibrary.comscispace.com

Method Validation Parameters for Impurity A (Specificity, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, Robustness) according to ICH guidelines

Once a suitable method is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to prove its suitability for its intended purpose. nih.govich.org Validation is performed for Impurity A to ensure it can be reliably monitored at its specified limits.

Specificity: This is demonstrated through forced degradation studies and by spiking the drug product with known impurities, including Impurity A. The method must show that it can unequivocally assess the analyte in the presence of other components, with no interference from the placebo, the API, or other impurities at the retention time of Impurity A. nih.govscispace.com

Linearity: The linearity of the method for Impurity A is established by preparing a series of solutions at different concentrations and demonstrating a direct proportionality between concentration and the detector response (peak area). A correlation coefficient (r²) value of >0.998 is typically achieved. scholarsresearchlibrary.comscholarscentral.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of Impurity A that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ich.org These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. nih.govscispace.com For a related impurity of Rupatadine, desloratadine (B1670295), the LOQ has been reported as 0.25 µg/mL. scholarsresearchlibrary.comscholarscentral.com Another study reported an LOD of 0.63 µg/mL and LOQ of 1.91 µg/mL for Rupatadine itself, which gives an indication of the sensitivity levels achievable. umt.edu.pkresearchgate.net

Precision: This evaluates the closeness of agreement among a series of measurements. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility. The results are expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits. nih.gov

Accuracy: Accuracy is determined by spiking a placebo or the drug product with known amounts of Impurity A at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery is then calculated. Recovery values are expected to be within a range of 98.0% to 102.5% for impurities. scholarsresearchlibrary.comscholarscentral.com

Robustness: The robustness of the method is tested by deliberately making small variations in method parameters, such as the pH of the mobile phase, column temperature, or flow rate, and observing the effect on the results. The method should remain unaffected by these minor changes, demonstrating its reliability for routine use. scholarsresearchlibrary.com

Table 2: Typical ICH Validation Parameters for a Rupatadine Impurity Method

Parameter Typical Acceptance Criteria Reported Finding Example (for related impurities)
Specificity No interference at the analyte's retention time. Peak purity angle < threshold. Peak purity passes for all stress conditions. scholarsresearchlibrary.comscispace.com
Linearity (r²) ≥ 0.998 > 0.998 scholarsresearchlibrary.comscholarscentral.com
LOD (S/N) ~3:1 0.03% google.com
LOQ (S/N) ~10:1 0.25 µg/mL (for Desloratadine) scholarsresearchlibrary.comscholarscentral.com
Accuracy (% Recovery) Typically 80-120% for impurities 98.0% to 102.5% (for Desloratadine) scholarsresearchlibrary.comscholarscentral.com
Precision (% RSD) Varies by concentration level (e.g., ≤10% at LOQ) RSD within 1.0% for system precision. nih.gov
Robustness System suitability parameters remain within limits after minor changes. Method remains reliable with small variations in pH and flow rate. scholarsresearchlibrary.com

Alternative Chromatographic Techniques for Impurity Analysis (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents a simple, selective, and precise alternative for the analysis of Rupatadine Fumarate and its impurities. akjournals.com This technique is particularly valuable as a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its degradation products, including potential impurities like Impurity A. akjournals.com The methodology involves applying the sample as a compact band on a stationary phase, typically an aluminium plate precoated with silica (B1680970) gel 60F₂₅₄. akjournals.com

The separation is achieved using a suitable mobile phase, after which densitometric analysis is performed at a specific wavelength to quantify the separated compounds. akjournals.com For instance, a mobile phase consisting of toluene, methanol, and triethylamine (B128534) in a 4:1:0.2 (v/v) ratio has been successfully used, achieving a retention factor (Rf) for Rupatadine Fumarate of approximately 0.61 ± 0.02. akjournals.com The development of HPTLC methods often includes pre-washing the plates and ensuring the chamber is pre-saturated with the mobile phase to guarantee reproducibility and good peak shape. akjournals.com Validation of these methods according to ICH guidelines confirms their linearity, precision, accuracy, and robustness for the intended purpose. scholarsresearchlibrary.com The limits of detection (LOD) and quantitation (LOQ) for Rupatadine Fumarate have been established at 66.63 ng/band and 201.91 ng/band, respectively, demonstrating the method's sensitivity. akjournals.com The ability of HPTLC to resolve the main compound from substances formed under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic degradation) makes it a reliable tool for impurity profiling. akjournals.com

Table 1: HPTLC Method Parameters for Rupatadine Analysis

ParameterDetails
Stationary Phase Aluminium foil plates precoated with silica gel 60F₂₅₄ akjournals.com
Mobile Phase Toluene–methanol–triethylamine 4:1:0.2 (v/v) akjournals.com
Detection Densitometric analysis in absorbance mode at 264 nm akjournals.com
Rf Value (Rupatadine) 0.61 ± 0.02 akjournals.com
Linearity Range 400–1400 ng/band akjournals.com
Limit of Detection (LOD) 66.63 ng/band akjournals.com
Limit of Quantitation (LOQ) 201.91 ng/band akjournals.com

Electrophoretic Techniques (e.g., Capillary Electrophoresis (CE), Micellar Electrokinetic Chromatography (MEKC)) for Rupatadine Impurity Analysis

Electrophoretic techniques, including Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC), offer powerful alternatives for the analysis of Rupatadine and its impurities. scielo.brresearchgate.net These methods are known for their high separation efficiency, short analysis times, and minimal consumption of reagents and solvents. scielo.br

Capillary Electrophoresis (CE) separates ionic or ionizable compounds in an electric field. scielo.br The technique's analytical separation depends on parameters such as the pH and ionic strength of the background electrolyte (BGE), applied voltage, and the physicochemical properties of the analyte. scielo.br A validated CE method for Rupatadine has been developed using a boric acid buffer adjusted to pH 2.5 as the BGE, an applied voltage of 20 kV, and UV detection at 205 nm. scielo.br The selectivity of the method allows it to distinguish the main drug from other components, making it suitable for quality control and the analysis of related substances. scielo.br

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the BGE at a concentration above the critical micelle concentration. researchgate.netijpsjournal.com This creates a pseudostationary phase (micelles) that allows for the separation of both charged and neutral molecules. A stability-indicating MEKC method has been validated for the analysis of Rupatadine in the presence of its impurities. researchgate.netijpsjournal.com The method demonstrates good linearity over a wide concentration range and is effective for impurity profiling. researchgate.net

Table 2: Capillary Electrophoresis (CE) Method Parameters for Rupatadine Analysis

ParameterDetails
Capillary Fused-silica, 50.2 cm total length x 75 μm i.d. scielo.br
Background Electrolyte (BGE) Boric acid 35 mmol/L, adjusted to pH 2.5 with orthophosphoric acid scielo.br
Applied Voltage 20 kV scielo.br
Temperature 25 ºC scielo.br
Injection Hydrodynamic, 3447.32 Pa for 3 seconds scielo.br
Detection UV at 205 nm scielo.br
Limit of Detection (LOD) 29.60 µg/mL scielo.br
Limit of Quantitation (LOQ) 89.69 µg/mL scielo.br

Table 3: Micellar Electrokinetic Chromatography (MEKC) Method Parameters for Rupatadine Analysis

ParameterDetails
Capillary Fused-silica, 50 µm i.d., 40 cm effective length researchgate.netijpsjournal.com
Background Electrolyte (BGE) 15 mM borate (B1201080) buffer and 25 mM Sodium Dodecyl Sulfate (SDS) solution at pH 10 researchgate.netijpsjournal.com
Applied Voltage 25 kV researchgate.netijpsjournal.com
Temperature 35 °C researchgate.netijpsjournal.com
Injection Hydrodynamic, 50 mbar for 5 seconds researchgate.netijpsjournal.com
Detection Photodiode array detector at 205 nm researchgate.netijpsjournal.com
Linearity Range 0.5–150 µg/mL researchgate.net

Impurity Control Strategies for Rupatadine Fumarate Impurity a

Identification of Critical Process Parameters (CPPs) Influencing Impurity A Levels during Synthesis and Manufacturing

The formation of Rupatadine (B1662895) Fumarate-Impurity A, a known process-related impurity, is intrinsically linked to specific stages of the rupatadine fumarate (B1241708) synthesis. heteroletters.org Identifying the critical process parameters (CPPs) that influence its generation is the first step toward effective control. Research indicates that Impurity A is an unreacted intermediate, specifically 5-methyl-3-chloromethyl pyridine (B92270). heteroletters.org

Several synthesis routes for rupatadine have been described, and the potential for Impurity A formation can vary. One common pathway involves the N-alkylation of Desloratadine (B1670295) with a pyridine derivative. heteroletters.orggoogle.com The reactivity of the starting materials and intermediates plays a significant role. For instance, the use of highly reactive di-chloro methyl pyridine derivatives can lead to the formation of dimer impurities, which are challenging to remove. google.com

During process development, impurities have been observed at levels ranging from 0.05-0.15%. tsijournals.com The conditions of the condensation reaction, such as temperature, reaction time, and the molar ratio of reactants, are critical. For example, in the reaction between Desloratadine and 3-methyl-5 chloromethyl pyridine hydrochloride, the molar ratio of the reactants is a key parameter to control. google.com Furthermore, the choice of solvent can significantly impact impurity profiles; the use of dimethylformamide (DMF) has been associated with higher levels of certain impurities. heteroletters.org

Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation pathways and the formation of impurities. scispace.comscholarsresearchlibrary.com Rupatadine has shown susceptibility to oxidative degradation, leading to the formation of new impurities. heteroletters.orgresearchgate.netresearchgate.net

Table 1: Critical Process Parameters and their Potential Impact on Impurity A

Critical Process Parameter (CPP)Potential Impact on Impurity A Levels
Reactant Molar Ratio An excess of the pyridine derivative can lead to higher residual levels of Impurity A.
Reaction Temperature Sub-optimal temperatures can result in incomplete reactions, leaving unreacted Impurity A.
Reaction Time Insufficient reaction time can lead to the incomplete conversion of Impurity A.
Solvent Choice The polarity and reactivity of the solvent can influence side reactions and impurity formation.
Purification Steps The efficiency of crystallization and other purification methods is critical for removing Impurity A.

Strategies for Mitigation and Reduction of Impurity A during Drug Substance Synthesis

Once the CPPs are identified, strategies can be implemented to mitigate and reduce the levels of Rupatadine Fumarate-Impurity A during the synthesis of the drug substance. These strategies focus on optimizing reaction conditions and employing effective purification methods.

Optimized Reaction Conditions:

Stoichiometric Control: Precise control over the molar ratios of reactants is essential to ensure the complete consumption of the limiting reagent, thereby minimizing the presence of unreacted intermediates like Impurity A.

Temperature and Time Optimization: Establishing the optimal reaction temperature and duration through experimental design can maximize the yield of rupatadine while minimizing the formation of Impurity A and other related substances.

Solvent Selection: Choosing an appropriate solvent system that favors the desired reaction pathway and minimizes side reactions is crucial. For instance, avoiding solvents like DMF, which have been shown to promote certain impurity formations, can be beneficial. heteroletters.org

One-Pot Synthesis: The development of one-pot conversion processes can streamline the synthesis and potentially reduce the opportunities for impurity formation between steps. google.com

Purification Methods:

Crystallization: Recrystallization of the crude rupatadine base or its fumarate salt from suitable solvents, such as ethanol (B145695) or a mixture of methanol (B129727) and a ketonic solvent, is a primary method for purification. google.comgoogle.com The solubility profile of rupatadine fumarate, which is soluble in methanol and ethanol but almost insoluble in water, is a key consideration in developing an effective crystallization process. chemicalbook.com

Chromatography: Preparative high-performance liquid chromatography (HPLC) can be employed to separate and purify the drug substance, effectively removing impurities like Impurity A. patsnap.comgoogle.com Column chromatography is also a valuable technique for purifying crude material and isolating specific impurities for characterization. heteroletters.org

Washing: Washing the isolated product with appropriate solvents can help remove residual impurities. For example, washing with a dilute acid solution has been described as a step in the purification of rupatadine. google.com

Control of Impurity A during Drug Substance and Drug Product Manufacturing to ensure quality

The control of this compound extends beyond the initial synthesis and is a critical aspect of both drug substance and drug product manufacturing to ensure consistent quality. This involves robust analytical methods and adherence to Good Manufacturing Practices (GMP).

A variety of analytical techniques are employed to detect and quantify Impurity A and other related substances. High-performance liquid chromatography (HPLC) is the most widely used method. tsijournals.comscispace.comscholarsresearchlibrary.comijpsjournal.comgoogle.comumt.edu.pk Several validated reverse-phase HPLC (RP-HPLC) methods have been developed for the determination of rupatadine and its impurities in both bulk drug and pharmaceutical dosage forms. scispace.comscholarsresearchlibrary.comresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and impurities. scispace.comscholarsresearchlibrary.comijpsjournal.com

Key features of these analytical methods include:

Column: C18 columns are commonly used for the separation. scispace.comscholarsresearchlibrary.comgoogle.com

Mobile Phase: The mobile phase composition is optimized to achieve good resolution between rupatadine and its impurities. Common mobile phases consist of a buffer (e.g., sodium acetate (B1210297), ammonium (B1175870) acetate, or sodium heptanesulfonate) and an organic modifier (e.g., methanol or acetonitrile). scispace.comgoogle.comresearchgate.net

Detection: UV detection is typically performed at a wavelength where both rupatadine and its impurities can be detected, often around 245 nm or 247 nm. scispace.comgoogle.com

The implementation of a Quality by Design (QbD) approach in manufacturing is essential. researchgate.net This involves a thorough understanding of the raw material attributes and process parameters and their impact on the final product quality. researchgate.net During drug product manufacturing, such as the formulation of tablets, the compatibility of the API with excipients is evaluated to prevent the formation of new impurities. researchgate.netmdpi.com For instance, orodispersible films have been developed with taste-masking microparticles, where the compatibility of rupatadine fumarate with polymers like ethylcellulose is a key consideration. mdpi.com

Table 2: Analytical Methods for Control of Impurity A

Analytical MethodPurposeKey Parameters
RP-HPLC Quantification of Impurity A and other related substances in drug substance and drug product.Column: C18; Mobile Phase: Buffer/Organic Modifier; Detection: UV
LC-MS Identification of unknown impurities and degradation products.Provides mass-to-charge ratio for structural elucidation.
Forced Degradation Studies To demonstrate the stability-indicating nature of the analytical method and identify potential degradation products.Stress conditions: Acid, base, oxidation, heat, light.

Establishment of Acceptable Limits and Thresholds for this compound in compliance with regulatory guidelines

The establishment of acceptable limits for impurities is a critical regulatory requirement to ensure the safety and efficacy of the drug product. These limits are guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

According to ICH guidelines, the threshold for reporting, identifying, and qualifying impurities is based on the maximum daily dose of the drug. For known impurities like Impurity A, the acceptance criterion is typically set based on data from toxicological studies or its presence in early clinical trial batches. The general guideline suggests that for a known related compound, the acceptable level should be less than 0.15%. tsijournals.com

Regulatory bodies like Health Canada and the Australian Therapeutic Goods Administration (TGA) review the impurity data as part of the new drug submission process. hpfb-dgpsa.catga.gov.au The proposed limits for drug-related impurities must be adequately qualified. hpfb-dgpsa.ca In some cases, if an impurity is also a known metabolite of the drug, higher limits may be acceptable. tga.gov.au For unspecified impurities, the limits are generally tighter. tga.gov.au

The limit of quantification (LOQ) of the analytical method is also a crucial factor. The LOQ for desloratadine (a related impurity) has been reported to be as low as 0.25 μg/ml, demonstrating the sensitivity of the analytical methods used for control. scispace.comscholarsresearchlibrary.com The limit of detection (LOD) and LOQ for rupatadine have been reported to be 0.63 µg/ml and 1.91 µg/ml, respectively, in one validated method. umt.edu.pkresearchgate.net

The final specifications for this compound in the drug substance and drug product are established based on a combination of batch data from the manufacturing process, stability studies, and regulatory requirements. This ensures that the levels of Impurity A are consistently controlled and remain within safe limits throughout the shelf life of the product. hpfb-dgpsa.ca

Regulatory Perspectives and Quality Assurance of Rupatadine Fumarate Impurity a

Compliance with International Harmonization Council (ICH) Guidelines for Impurities in New Drug Substances and Products (e.g., Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceutical products. Specifically, ICH Q3A(R2) applies to impurities in new drug substances and ICH Q3B(R2) to impurities in new drug products. ich.orgeuropa.eufda.gov These guidelines establish thresholds at which impurities must be reported, identified, and qualified.

The presence of Rupatadine (B1662895) Fumarate-Impurity A (Desloratadine) in the drug substance or drug product is controlled according to these thresholds, which are determined by the maximum daily dose (MDD) of the drug. For an API, any impurity found above the reporting threshold must be reported in regulatory filings. If the impurity level exceeds the identification threshold, its molecular structure must be determined. ich.org Furthermore, if it surpasses the qualification threshold, the impurity must be assessed for its biological safety. ich.org

During process development for Rupatadine Fumarate (B1241708), impurities are often observed and must be controlled to meet stringent regulatory requirements. The acceptable level for a known impurity like Impurity A is typically required to be less than 0.15%. Forced degradation studies, as prescribed by ICH guidelines, are performed to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods used for impurity profiling. nih.gov

The following table illustrates the ICH thresholds for impurities based on the maximum daily dose, which dictates the control strategy for Impurity A.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Data based on ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2).

Role of Rupatadine Fumarate-Impurity A Reference Standards in Quality Control and Analytical Method Development

Reference standards are highly purified compounds that serve as a benchmark for confirming the identity and purity of a substance. A certified reference standard for this compound (Desloratadine) is indispensable for the quality control of Rupatadine Fumarate. synzeal.comnawah-scientific.comusp.org Its role is multifaceted and integral to various stages of analytical testing.

In analytical method development, the Impurity A reference standard is used to establish the specificity of the method. This involves demonstrating that the analytical procedure can unequivocally assess the analyte in the presence of other components, including the main API, other impurities, and degradation products. nih.gov For chromatographic methods like RP-HPLC, the reference standard is used to determine the retention time and confirm the resolution between the impurity peak and the Rupatadine peak.

During method validation, the reference standard is critical for several key parameters:

Accuracy: Accuracy is often determined through recovery studies, where a known amount of the Impurity A reference standard is added (spiked) into a sample matrix and the percentage recovery is calculated.

Precision: The precision of a method is assessed by repeatedly analyzing samples spiked with the reference standard to determine the variability of the results.

Linearity: A calibration curve is generated using serial dilutions of the reference standard to demonstrate a linear relationship between concentration and analytical response.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The reference standard is used to determine the lowest concentration of Impurity A that can be reliably quantified (LOQ) and detected (LOD), ensuring the method is sensitive enough to control the impurity at the levels specified by ICH guidelines.

In routine quality control (QC) testing of raw materials and finished products, the Impurity A reference standard is used for the accurate quantification of its levels in each batch, ensuring compliance with the established specifications. synzeal.com

The table below summarizes the fundamental applications of the Impurity A reference standard.

Application AreaSpecific Use of Reference StandardPurpose
Method DevelopmentPeak IdentificationTo confirm the retention time and identity of the Impurity A peak in a chromatogram.
Specificity & ResolutionTo ensure the method can separate Impurity A from Rupatadine and other related substances.
Method ValidationAccuracy (Recovery)To verify the closeness of the measured value to the true value by spiking samples.
Precision & LinearityTo establish the method's reproducibility and its ability to provide results proportional to the impurity concentration.
Quantification Limit (LOQ)To determine the lowest level of Impurity A that can be accurately measured.
System SuitabilityUsed in system suitability solutions to verify the performance of the analytical system before sample analysis.
Routine Quality ControlQuantificationTo measure the exact amount of Impurity A in production batches of Rupatadine Fumarate API and drug product.

Analytical Quality by Design (AQbD) Principles Applied to Impurity A Method Development and Validation

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. ijpda.orgresearchgate.net It aims to build quality into the method from the outset, resulting in a well-understood, robust, and flexible analytical procedure that consistently delivers its intended performance. celonpharma.com Applying AQbD to the development of a stability-indicating HPLC method for this compound involves a structured workflow.

The first step is to define the Analytical Target Profile (ATP) . researchgate.netcelonpharma.com The ATP outlines the goals for the method's performance, such as its ability to accurately and precisely quantify Impurity A down to the reporting threshold (e.g., 0.05%) and to separate it from Rupatadine and all other potential impurities with a minimum resolution.

The next step is a Risk Assessment to identify Critical Method Parameters (CMPs) that could significantly impact the Critical Method Attributes (CMAs). celonpharma.com CMAs are the method's performance characteristics (e.g., resolution, peak tailing, accuracy), while CMPs are the variables in the method (e.g., mobile phase pH, column temperature, gradient slope). An Ishikawa (fishbone) diagram is a common tool for this assessment. acs.org

Following risk assessment, Design of Experiments (DoE) is employed. nih.gov This statistical approach allows for the simultaneous and systematic variation of multiple CMPs to understand their individual effects and interactions on the CMAs. This is more efficient and provides a deeper understanding than the traditional one-factor-at-a-time (OFAT) approach. acs.org

The data from the DoE are used to establish a Method Operable Design Region (MODR) . ijpda.orgcelonpharma.com The MODR is a multidimensional space defined by the ranges of the CMPs within which the method has been proven to meet the ATP requirements. Operating within this validated space provides flexibility and ensures the method remains robust against small, deliberate variations in its parameters. ijpda.org This systematic approach ensures the development of a highly reliable method for the routine analysis of this compound. bio-integration.org

The following table illustrates a simplified risk assessment for developing an HPLC method for Impurity A.

Critical Method Attribute (CMA)Potential Critical Method Parameters (CMPs)Potential Risk/Impact on CMA
Resolution between Rupatadine and Impurity AMobile Phase pHHigh risk: Small changes can alter the ionization state of the compounds, significantly affecting retention and selectivity.
% Organic in Mobile Phase / Gradient SlopeHigh risk: Directly controls the elution strength and the separation of compounds.
Column Type (Stationary Phase)Moderate risk: Different column chemistries will provide different selectivity.
Peak Tailing FactorMobile Phase pHHigh risk: A pH close to the pKa of the analytes can cause poor peak shape.
Flow RateLow risk: Typically has a minor effect on peak shape unless set at extreme values.
Retention TimeColumn TemperatureModerate risk: Affects viscosity and analyte interaction, leading to shifts in retention.
Flow RateHigh risk: Directly and inversely proportional to retention time.

Conclusion and Future Research Directions

Summary of Key Findings on the Chemical Nature, Formation, and Analytical Control of Rupatadine (B1662895) Fumarate-Impurity A

Rupatadine Fumarate-Impurity A is a recognized impurity associated with the antihistaminic drug Rupatadine Fumarate (B1241708). patsnap.comresearchgate.netsynzeal.com This impurity is chemically identified as 3-[[4-(8-Chloro-5,6-dihydro-11H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridinium. synzeal.comnih.govpharmaffiliates.com Its formation is generally linked to the synthesis process of Rupatadine Fumarate and can also arise from degradation of the active pharmaceutical ingredient (API). nih.gov The control of this impurity is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.

The chemical structure of this compound reveals a modification on the pyridine (B92270) ring of the Rupatadine molecule, where a 1,2-dicarboxyethyl group is attached to the pyridinium (B92312) nitrogen. synzeal.com This alteration in the chemical structure can potentially impact the pharmacological and toxicological profile of the drug. Therefore, stringent control over its presence in the final formulation is mandated by regulatory authorities.

Forced degradation studies on Rupatadine Fumarate have indicated its susceptibility to various stress conditions, which can lead to the formation of several impurities, including Impurity A. nih.gov While specific pathways for the formation of Impurity A are not extensively detailed in publicly available literature, it is understood to be a potential process-related impurity or a degradant. nih.gov The primary analytical method for the detection and quantification of this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov Validated RP-HPLC methods are crucial for the routine quality control of Rupatadine Fumarate, allowing for the separation and quantification of Impurity A from the API and other related substances.

Interactive Data Table: Chemical Identification of this compound

PropertyValue
Chemical Name 3-[[4-(8-Chloro-5,6-dihydro-11H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridinium
CAS Number 1354055-68-7
Molecular Formula C30H30ClN3O4
Molecular Weight 532.03 g/mol

Challenges and Opportunities in Comprehensive Impurity Profiling and Control for Rupatadine Fumarate

The comprehensive impurity profiling of Rupatadine Fumarate presents several challenges. One of the primary difficulties lies in the structural similarity between the API and its various impurities, including Impurity A. google.com This similarity can make their separation and selective quantification analytically challenging, often requiring highly specific and optimized chromatographic conditions. Furthermore, some impurities may be present at very low levels, necessitating highly sensitive analytical techniques for their detection and accurate measurement.

Another challenge is the potential for the formation of new or unknown impurities during the manufacturing process or upon storage. These unexpected impurities require thorough characterization to assess their potential impact on the drug's safety and efficacy. The synthesis of Rupatadine can involve multiple steps and reagents, each of which can be a potential source of impurities. google.com For instance, process-related impurities can arise from starting materials, intermediates, or by-products of side reactions.

Despite these challenges, there are significant opportunities for improving the impurity profiling and control of Rupatadine Fumarate. Advances in analytical instrumentation and methodologies offer enhanced capabilities for impurity detection and characterization. The development of robust, stability-indicating analytical methods is a key opportunity to ensure that all potential impurities and degradants can be effectively monitored throughout the shelf-life of the product. nih.gov A thorough understanding of the degradation pathways of Rupatadine Fumarate under various stress conditions can aid in the proactive identification of potential impurities and the implementation of appropriate control strategies. nih.gov

Interactive Data Table: Overview of Rupatadine Fumarate Impurities

Impurity NameCommon OriginAnalytical Challenge
Impurity A Process-related/DegradationStructural similarity to API
Desloratadine (B1670295) Degradation ProductPotential for co-elution
Dimer Impurity Synthesis By-productPoor solubility
Quaternary Impurity Synthesis By-productDifficult to separate

Emerging Analytical Technologies for Enhanced Impurity A Detection and Characterization in Complex Matrices

While RP-HPLC remains the workhorse for routine quality control, several emerging analytical technologies offer significant advantages for the enhanced detection and characterization of this compound, especially in complex matrices.

One of the most powerful techniques is the hyphenation of liquid chromatography with mass spectrometry (LC-MS). LC-MS provides not only the retention time data for the impurity but also its mass-to-charge ratio, which is highly specific and can aid in the unambiguous identification of the compound. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, enabling the determination of the elemental composition of the impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for the structural elucidation of impurities. While not typically used for routine quantification due to lower sensitivity compared to HPLC, NMR provides detailed information about the chemical structure of a molecule, which is essential for the definitive identification of unknown impurities or for confirming the structure of known ones like Impurity A.

Other advanced techniques such as two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced separation power for complex samples where co-elution of impurities is a concern. Capillary electrophoresis (CE) is another separation technique that can offer different selectivity compared to HPLC and can be a valuable tool for orthogonal testing. The application of these advanced and hyphenated techniques is crucial for a comprehensive understanding of the impurity profile of Rupatadine Fumarate and for ensuring the development of a safe and effective pharmaceutical product.

Q & A

Basic: How is Rupatadine Fumarate-Impurity A identified and quantified in pharmaceutical formulations?

Answer: Impurity A is typically identified and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection. The method involves:

  • Column selection : C18 columns with particle sizes ≤5 µm for optimal resolution.
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0–5.0) gradients to separate impurities from the parent compound.
  • Validation parameters : Specificity, linearity (R² ≥0.99), precision (%RSD ≤2.0), and accuracy (recovery 98–102%) as per ICH Q2(R2) guidelines .
  • Reference standards : Structural confirmation via CAS No. 1354055-68-7 (EP impurity standard) .

Advanced: How can conflicting dissolution data for Rupatadine Fumarate formulations be resolved?

Answer: Conflicting dissolution profiles often arise from variations in test conditions (e.g., pH, agitation speed). To resolve discrepancies:

  • Design of Experiments (DoE) : Apply a full factorial design to evaluate interactions between pH (1.0–6.8), rotation speed (50–150 rpm), and surfactant concentration. ANOVA analysis identifies critical factors (e.g., pH 1.0 and 100 rpm showed optimal reproducibility in one study) .
  • Statistical equivalence testing : Use f2 similarity factor analysis to compare dissolution curves under standardized conditions .

Basic: What are the key degradation pathways of Rupatadine Fumarate leading to Impurity A?

Answer: Impurity A primarily forms under:

  • Oxidative stress : Exposure to H2O2 or peroxides generates N-oxide derivatives.
  • Photodegradation : UV light at 254 nm induces structural isomerization.
  • Thermal degradation : Heating above 80°C accelerates decomposition.
    Forced degradation studies under these conditions, monitored via HPLC-PDA, confirm degradation kinetics and impurity profiles .

Advanced: How to validate the specificity of an analytical method for Impurity A in the presence of other degradation products?

Answer: Specificity validation requires:

  • Spiked impurity studies : Introduce known impurities (e.g., oxidative byproducts, related compounds) into the sample matrix. Verify baseline separation (resolution ≥2.0) and absence of co-elution via peak purity analysis (UV spectral matching) .
  • Mass spectrometry (LC-MS/MS) : Confirm molecular ion peaks (m/z) for Impurity A (e.g., m/z 520.2) to distinguish it from structurally similar degradants .

Basic: What structural characteristics differentiate Impurity A from the parent compound?

Answer: Impurity A (CAS 1354055-68-7) differs from Rupatadine Fumarate in its:

  • Core structure : A pyridinium ring substituted with a 1,2-dicarboxyethyl group at position 3.
  • Chlorine substitution : Presence of an 8-chloro moiety in the benzo-cycloheptapyridine system.
    Structural elucidation via NMR (1H, 13C) and HRMS confirms these differences .

Advanced: What statistical approaches are recommended for analyzing variance in impurity quantification?

Answer: To address variability:

  • ANOVA with post-hoc tests : Compare batch-to-batch impurity levels (e.g., one-way ANOVA with Tukey’s HSD for multiple comparisons).
  • Multivariate regression : Correlate impurity formation with process parameters (e.g., reaction temperature, catalyst concentration).
  • Control charts : Monitor long-term impurity trends using ±3σ limits to detect out-of-specification results .

Basic: What regulatory guidelines govern impurity profiling for Rupatadine Fumarate?

Answer: Impurity thresholds and characterization follow:

  • ICH Q3A(R2) : Reporting threshold of 0.1% for unidentified impurities.
  • ICH Q2(R2) : Validation of analytical methods for accuracy, precision, and robustness.
  • EP/USP monographs : Reference standards for Impurity A and related compounds .

Advanced: How to design stability-indicating methods for Impurity A under accelerated storage conditions?

Answer: Stability studies should:

  • Stress conditions : Expose samples to 40°C/75% RH (ICH Q1A) for 6 months, with periodic sampling.
  • Forced degradation : Use thermal (80°C), photolytic (1.2 million lux-hours), and oxidative (3% H2O2) challenges.
  • Method robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.